1H-Benzimidazole-2-methanol chemical properties and structure
1H-Benzimidazole-2-methanol chemical properties and structure
An In-depth Technical Guide to 1H-Benzimidazole-2-methanol: Chemical Properties and Structure
Introduction
1H-Benzimidazole-2-methanol is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1] The benzimidazole core is a recognized pharmacophore, a structural feature responsible for biological activity, making its derivatives a significant area of focus in medicinal chemistry and drug development.[1][2] This compound and its derivatives have been investigated for various therapeutic properties, including antioxidant, antimicrobial, antifungal, antiviral, and anticancer activities.[1][2][3][4] Its versatile chemical nature, featuring a reactive hydroxymethyl group and the benzimidazole ring system, allows for extensive functionalization to create novel drug candidates.[1] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and biological significance for researchers, scientists, and drug development professionals.
Chemical Properties and Structure
1H-Benzimidazole-2-methanol is a white to off-white or light brown crystalline powder.[1][4][5] It is characterized by a benzimidazole ring system with a methanol group attached at the 2-position.[4]
Quantitative Chemical Data
| Property | Value | Reference(s) |
| CAS Number | 4856-97-7 | [4][6] |
| Molecular Formula | C₈H₈N₂O | [4][7] |
| Molecular Weight | 148.16 g/mol | [7] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 303°C (lit.) | [5] |
| Boiling Point | 76°C / 21 mmHg (lit.) | [5] |
| Solubility | Slightly soluble in water | [4] |
Structural Identifiers
| Identifier | String | Reference(s) |
| SMILES | OCc1nc2ccccc2[nH]1 | [7] |
| InChI | InChI=1S/C8H8N2O/c11-5-8-9-6-3-1-2-4-7(6)10-8/h1-4,11H,5H2,(H,9,10) | [7] |
Experimental Protocols
The synthesis and characterization of 1H-Benzimidazole-2-methanol are critical for ensuring purity and confirming its structure for further research and development.
Synthesis Protocol: Condensation Reaction
A common and effective method for synthesizing 1H-Benzimidazole-2-methanol is through the condensation of an o-phenylenediamine with a carboxylic acid derivative, in this case, glycolic acid.[3] This method is a variation of the well-established Phillips-Ladenburg benzimidazole synthesis.[8]
Materials:
-
o-Phenylenediamine
-
Glycolic acid
-
Dimethylformamide (DMF) or a suitable solvent
-
Reflux condenser and appropriate glassware
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
In a well-dried round-bottom flask, dissolve an appropriate amount of o-phenylenediamine in dimethylformamide (DMF).[3]
-
Add glycolic acid to the solution.[3]
-
Fit the flask with a reflux condenser and heat the mixture at 90°C-100°C.[3]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The spots can be visualized by spraying with p-anisaldehyde followed by heating.[3]
-
Once the reaction is complete (indicated by the consumption of starting materials), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.[3]
-
Purify the crude product using column chromatography on silica gel to isolate the pure 1H-Benzimidazole-2-methanol.[3]
Characterization Protocols
To confirm the identity and purity of the synthesized compound, various spectroscopic methods are employed.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[3][9] Record the ¹H NMR and ¹³C NMR spectra using a spectrometer (e.g., 400 MHz).[3]
-
Expected ¹H NMR Signals: The spectrum should show characteristic peaks for the aromatic protons on the benzene ring, a signal for the methylene (-CH₂) protons adjacent to the hydroxyl group, a broad singlet for the hydroxyl (-OH) proton, and another broad singlet for the amine (N-H) proton of the imidazole ring.[10]
-
Expected ¹³C NMR Signals: The spectrum will display signals corresponding to the aromatic carbons and the methylene carbon.[9]
2. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Protocol: Record the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.[3] The sample can be prepared as a KBr pellet or analyzed using an ATR accessory.
-
Expected Absorption Peaks:
-
A broad band in the region of 3400-3200 cm⁻¹ corresponding to the O-H and N-H stretching vibrations.[10]
-
Peaks around 3100-3000 cm⁻¹ for aromatic C-H stretching.
-
A peak around 1620 cm⁻¹ for the C=N stretching of the imidazole ring.[9]
-
Bands in the 1600-1450 cm⁻¹ range for C=C stretching within the aromatic ring.
-
3. Mass Spectrometry (MS):
-
Protocol: Analyze the sample using a mass spectrometer, often with an electron ionization (EI) source.[11]
-
Expected Fragmentation: The mass spectrum of benzimidazole derivatives typically shows the molecular ion peak (M⁺) as the base peak.[11] Common fragmentation patterns involve the loss of small molecules like HCN from the imidazole ring.[11] For 1H-Benzimidazole-2-methanol, fragmentation would likely involve the loss of the hydroxymethyl group or water.
Biological Activity and Potential Applications
While 1H-Benzimidazole-2-methanol itself exhibits mild antioxidant activity, its primary importance lies in its role as a versatile intermediate for synthesizing more potent therapeutic agents.[2][3] The benzimidazole scaffold is a privileged structure found in numerous FDA-approved drugs.[12][13]
-
Anticancer Activity: Derivatives have been extensively studied as anticancer agents that can inhibit various targets, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and other protein kinases.[12][13] Inhibition of these pathways can disrupt tumor growth, angiogenesis, and metastasis. Some benzimidazole compounds have been shown to induce apoptosis (programmed cell death) in cancer cells by triggering mitochondrial dysfunction.[13]
-
Antihypertensive Activity: The structure is analogous to key intermediates used in the synthesis of "sartans" (e.g., Candesartan, Telmisartan), which are Angiotensin II receptor antagonists used to treat hypertension.[12]
-
Antimicrobial and Antiviral Activity: The benzimidazole core is present in various compounds with demonstrated activity against different microbes and viruses.[2][4]
Hypothetical Signaling Pathway Inhibition
Many benzimidazole-based anticancer agents function by inhibiting receptor tyrosine kinases (RTKs) like VEGFR-2. This inhibition blocks downstream pro-survival signaling cascades, such as the PI3K/Akt/mTOR pathway, ultimately leading to apoptosis in cancer cells.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. banglajol.info [banglajol.info]
- 4. Page loading... [guidechem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 2-(Hydroxymethyl)benzimidazole - High purity | EN [georganics.sk]
- 7. PubChemLite - 1h-benzimidazole-2-methanol (C8H8N2O) [pubchemlite.lcsb.uni.lu]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
- 13. Novel 1,2,5-Trisubstituted Benzimidazoles Potentiate Apoptosis by Mitochondrial Dysfunction in Panel of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
